1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid
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Overview
Description
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid is a synthetic organic compound that belongs to the indole class of compounds Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-chlorobenzyl)-5-methoxy-2-methylindole-3-carboxylic acid.
Reduction: Formation of 1-(4-chlorobenzyl)-5-methoxy-2-methylindole-3-ethanol.
Substitution: Formation of 1-(4-aminobenzyl)-5-methoxy-2-methylindole-3-acetic acid.
Scientific Research Applications
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-2-methylindole-3-acetic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(4-Chlorobenzyl)-5-methoxyindole-3-acetic acid: Lacks the methyl group, which may influence its pharmacokinetic properties.
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-propionic acid: Has a propionic acid group instead of an acetic acid group, which may alter its biological interactions.
Uniqueness
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl, methoxy, and methyl groups on the indole core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18ClNO3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H18ClNO3/c1-12-16(10-19(22)23)17-9-15(24-2)7-8-18(17)21(12)11-13-3-5-14(20)6-4-13/h3-9H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
ZCEPWIDYPWMCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
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